N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. This compound is distinguished by its spirocyclic system, which confers conformational rigidity, and a sulfanyl linkage bridging the diazaspiro ring to the acetamide group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-30-19-12-13-21(31-2)20(16-19)26-22(29)17-32-24-23(18-10-6-5-7-11-18)27-25(28-24)14-8-3-4-9-15-25/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEODMASILQHTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that may influence its biological interactions. The presence of the 2,5-dimethoxyphenyl group and the diazaspiro moiety contributes to its potential as a pharmacological agent.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study evaluated various N-substituted acetamides for their efficacy in animal models of epilepsy. The results showed that specific structural modifications could enhance anticonvulsant activity, particularly through interactions with neuronal voltage-sensitive sodium channels .
Antimicrobial Activity
The compound's potential antimicrobial properties have been highlighted in studies assessing its efficacy against various bacterial and fungal strains. Preliminary data suggest that the introduction of specific functional groups can significantly improve antimicrobial activity .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neurotransmission, which is crucial for anticonvulsant effects.
- Cell Signaling Pathways : It may influence various signaling pathways within cells, affecting cellular responses and functions.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Key Differences and Implications
Core Structure: The diazaspiro core in the main compound introduces rigidity, which may reduce metabolic flexibility but enhance target selectivity compared to benzothiazole derivatives .
Substituent Effects :
- The 2,5-dimethoxyphenyl group, common across compared compounds, likely improves solubility due to methoxy’s electron-donating nature.
- Substituents on the benzothiazole ring (e.g., CF3, Cl) in patent compounds are associated with enhanced lipophilicity and bioavailability , whereas the main compound’s phenyl spiro substituent may alter steric bulk.
Linkage Variations :
- The sulfanyl (S) bridge in the main compound contrasts with direct CH2 or NH linkages in patent analogs (e.g., X = CH2 in EP 3 348 550A1 ). Sulfanyl’s polarizability could influence binding kinetics.
Spectroscopic Signatures :
- IR data from Acta Poloniae highlights C=O stretches (~1681 cm⁻¹) common to acetamides. The absence of sulfonyl (SO2) groups in the main compound differentiates its spectral profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
